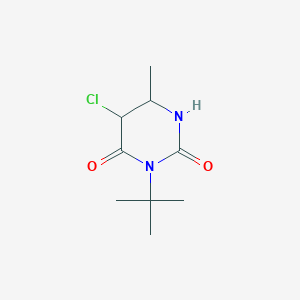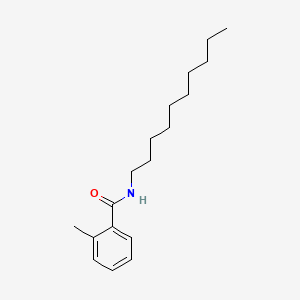
3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione is a complex organic compound that features a benzofuran moiety fused with a chromene-thione structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran moiety can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives . The chromene-thione structure can be introduced via a Friedel-Crafts reaction, followed by thionation using reagents like Lawesson’s reagent or phosphorus pentasulfide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing side products, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thione group to a thiol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, hydroxyl groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or hydroxylated derivatives.
Aplicaciones Científicas De Investigación
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparación Con Compuestos Similares
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with therapeutic applications.
Uniqueness
3-(1-Benzofuran-2-yl)-7-methoxy-2-methyl-6-propyl-4H-chromene-4-thione is unique due to its combined benzofuran and chromene-thione structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C22H20O3S |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
3-(1-benzofuran-2-yl)-7-methoxy-2-methyl-6-propylchromene-4-thione |
InChI |
InChI=1S/C22H20O3S/c1-4-7-14-10-16-19(12-18(14)23-3)24-13(2)21(22(16)26)20-11-15-8-5-6-9-17(15)25-20/h5-6,8-12H,4,7H2,1-3H3 |
Clave InChI |
MDRUOQCBDINKBJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=S)C3=CC4=CC=CC=C4O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11987308.png)


![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11987321.png)
![4-(naphthalen-1-ylmethyl)-N-[(1E)-1-(4-nitrophenyl)ethylidene]piperazin-1-amine](/img/structure/B11987325.png)

![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11987336.png)
![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)
![Diethyl 2,2,2-trichloro-1-[(2-chlorobenzoyl)amino]ethylphosphonate](/img/structure/B11987368.png)


